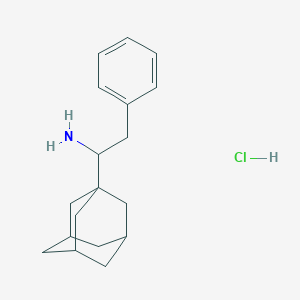![molecular formula C18H13F2N3O B2406761 N-([2,3'-bipyridin]-4-ylmethyl)-3,4-difluorobenzamide CAS No. 1904178-70-6](/img/structure/B2406761.png)
N-([2,3'-bipyridin]-4-ylmethyl)-3,4-difluorobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a derivative of bipyridine, which is a type of organic compound with a structure consisting of two pyridine rings connected by a single bond . Bipyridines are known to be bidentate ligands, forming complexes with many transition metals .
Synthesis Analysis
While specific synthesis methods for this compound were not found, bipyridines can be synthesized through various methods. For instance, one method involves the Ullmann reaction, which involves the reaction of 2-bromopyridine or 2-chloropyridine with copper metal .Molecular Structure Analysis
The molecular structure of bipyridines is characterized by two pyridine rings connected by a single bond. The presence of nitrogen atoms in the rings can facilitate the formation of complexes with transition metals .Chemical Reactions Analysis
Bipyridines can undergo various chemical reactions due to the presence of nitrogen atoms in the rings. For example, they can react with pentafluoro- and pentachloropyridines, with the reaction depending on the specific positions of the nitrogen atoms .Physical And Chemical Properties Analysis
Bipyridines have unique physical and chemical properties due to their structure. For instance, they have enhanced or novel catalytic properties such as reactivity and selectivity compared to their bulk analogues .Applications De Recherche Scientifique
Molecular Complex Formation and Structural Analysis
Research has explored the formation of molecular complexes with various pyridyl bases, highlighting the significance of N-H...N heterosynthon in solvate structures. These studies demonstrate the potential of pyridyl-based compounds in forming stable molecular complexes, which could be relevant to the structural analysis and design of new solid forms involving pharmaceutical active ingredients (Vangala, Chow, & Tan, 2013).
Fluorescent Sensing and Environmental Monitoring
A one-dimensional coordination polymer has been synthesized for selective and sensitive detection of hazardous environmental contaminants, such as nitrobenzene and dichromate anion, showcasing the application of pyridine-based compounds in environmental monitoring and safety (Kan & Wen, 2017).
Catalysis and Chemical Synthesis
Studies on Ni@CN material derived from dual ligands Ni-MOFs, incorporating bipyridine, demonstrate efficient catalysis in selective hydrogenation of nitroarenes. This research indicates the potential use of similar pyridine-based compounds in catalysis and the development of novel materials for chemical synthesis (Pan et al., 2020).
Drug Discovery and Photophysical Studies
The synthesis and structural characterization of platinum terpyridyl-based triads have been reported, with applications in understanding photophysical properties and designing new molecules for drug discovery and development (Chakraborty et al., 2005).
Advanced Material Development
Research on nitrogen-rich covalent triazine frameworks (CTFs) has shown superior gas uptake and selectivity, suggesting the utility of pyridine and bipyridine derivatives in the development of materials for gas capture and storage (Hug et al., 2015).
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
3,4-difluoro-N-[(2-pyridin-3-ylpyridin-4-yl)methyl]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13F2N3O/c19-15-4-3-13(9-16(15)20)18(24)23-10-12-5-7-22-17(8-12)14-2-1-6-21-11-14/h1-9,11H,10H2,(H,23,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTJCYVSZMDWMCR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NC=CC(=C2)CNC(=O)C3=CC(=C(C=C3)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13F2N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(3,5-dimethylisoxazol-4-yl)-N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)propanamide](/img/structure/B2406678.png)
![2-[3-(3-methoxypropyl)-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl]-N-(4-methylbenzyl)acetamide](/img/structure/B2406681.png)

![2-Chloro-1-[2-[5-[(2R)-oxolan-2-yl]-1,3,4-oxadiazol-2-yl]piperidin-1-yl]ethanone](/img/structure/B2406683.png)
![N-(benzo[d]thiazol-2-yl)-1-(methylsulfonyl)piperidine-3-carboxamide](/img/structure/B2406684.png)


![(2,6-dimethylmorpholino)(3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazol-5-yl)methanone](/img/structure/B2406688.png)
![2-Cyclopropyl-1-[4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]ethanone](/img/structure/B2406689.png)

![3-(2-methylphenyl)-3-[(2,2,2-trifluoroacetyl)amino]propanoic Acid](/img/structure/B2406694.png)
![3-[3-(4-Ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-5,7-dimethyl-6-(2-methylbenzyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2406699.png)
![2-[(2,5-Dimethylbenzyl)sulfanyl]benzenecarboxylic acid](/img/structure/B2406700.png)
